CS47 vs. Auranofin: 10.4-Fold Higher IC50 in Normal Fibroblasts Demonstrates Superior Therapeutic Selectivity
CS47 exhibits a 10.4-fold higher IC50 in non-tumor IMR90 lung fibroblasts compared to auranofin, demonstrating substantially reduced off-target cytotoxicity [1]. While auranofin is potent, its low IC50 in normal cells (5.27 µM) indicates a narrow therapeutic window. CS47 maintains efficacy in KRAS-WT and EGFR-MUT cancer cells (6.74 µM and 6.78 µM, respectively) while requiring a 54.85 µM concentration to affect normal fibroblasts, a selectivity margin not observed with the covalent inhibitor [1].
| Evidence Dimension | Cytotoxicity Selectivity (Cancer vs. Normal Cells) |
|---|---|
| Target Compound Data | KRAS-WT IC50 = 6.74 µM; IMR90 IC50 = 54.85 µM |
| Comparator Or Baseline | Auranofin: KRAS-WT IC50 = 1.27 µM; IMR90 IC50 = 5.27 µM |
| Quantified Difference | CS47 IMR90 IC50 is 10.4-fold higher than auranofin (54.85 µM vs. 5.27 µM); Selectivity index (IMR90 / KRAS-WT): CS47 = 8.1; Auranofin = 4.1 |
| Conditions | MTT assay, 48-hour treatment, 2D culture of IMR90 normal lung fibroblasts and KRAS-WT lung cancer cell lines |
Why This Matters
This quantitative selectivity difference directly impacts experimental design, enabling CS47 to probe TrxR1 inhibition in cancer cells without the confounding normal cell toxicity that limits auranofin's utility in long-term mechanistic studies.
- [1] Andreani, C., Bartolacci, C., Melegari, M., et al. (2025). Thioredoxin Reductase 1 inhibition triggers ferroptosis in KRAS-independent lung cancers. bioRxiv. doi: 10.1101/2025.07.25.666783. View Source
